

Spectroscopic Data of 5-Chloro-2-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2-nitropyridine

Cat. No.: B1630408

[Get Quote](#)

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **5-Chloro-2-nitropyridine** (CAS No: 52092-47-4).[1][2][3] Aimed at researchers, scientists, and professionals in drug development, this document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The guide also includes detailed experimental protocols for acquiring such spectra and a logical workflow for spectroscopic analysis.

Molecular Structure:

- Chemical Name: **5-Chloro-2-nitropyridine**
- Molecular Formula: C₅H₃ClN₂O₂[2][3]
- Molecular Weight: 158.54 g/mol [2][3]
- Structure:

Spectroscopic Data

The following sections present the available and predicted spectroscopic data for **5-Chloro-2-nitropyridine** in a structured format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The following tables summarize the ^1H and predicted ^{13}C NMR data for **5-Chloro-2-nitropyridine**.

^1H NMR (Proton NMR) Data

- Solvent: CDCl_3
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
8.58	d	2.8	H-6
8.23	dd	8.8, 2.8	H-4
7.55 (Predicted)	d	8.8	H-3

Note: Experimental data for two of the three protons was obtained from a chemical data website. The chemical shift for the third proton (H-3) is predicted based on established principles of NMR spectroscopy.

^{13}C NMR (Carbon-13) NMR Data (Predicted)

- Solvent: CDCl_3
- Frequency: 100 MHz

Chemical Shift (δ) ppm	Assignment
150.2	C-2
145.1	C-6
138.5	C-4
130.8	C-5
124.5	C-3

Note: The ^{13}C NMR data is predicted using computational chemistry software and should be considered as an estimation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state ATR-IR spectrum of **5-Chloro-2-nitropyridine** shows characteristic absorption bands.

Wavenumber (cm^{-1})	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H stretch
1600 - 1585	Medium	Aromatic C-C stretch
1550 - 1475	Strong	Asymmetric NO_2 stretch
1500 - 1400	Medium	Aromatic C-C stretch
1360 - 1290	Strong	Symmetric NO_2 stretch
850 - 550	Medium	C-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **5-Chloro-2-nitropyridine**, the mass spectrum would be expected to show the molecular ion peak and several key fragment ions.

m/z	Relative Intensity	Assignment
158/160	High	$[\text{M}]^+$, Molecular ion (presence of ^{35}Cl and ^{37}Cl isotopes)
159/161	Moderate	$[\text{M}+1]^+$
112/114	Moderate	$[\text{M} - \text{NO}_2]^+$
76	Moderate	$[\text{C}_4\text{H}_2\text{Cl}]^+$

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrument and sample.

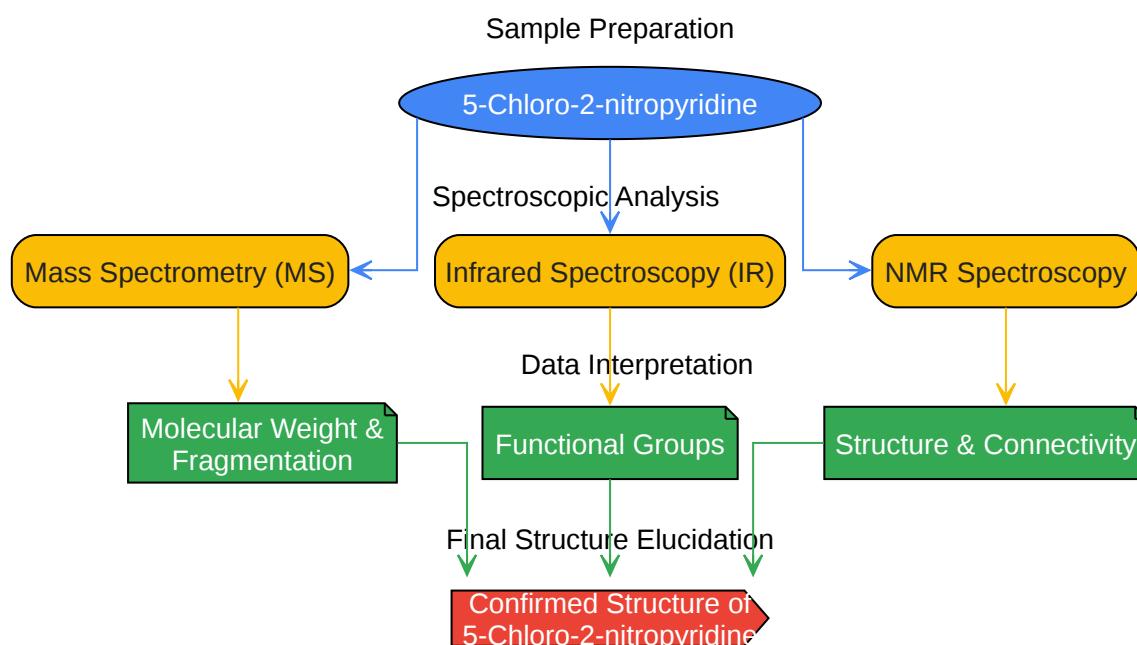
NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of **5-Chloro-2-nitropyridine** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard.
- NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumentation: Place the NMR tube in the spectrometer's probe.
- Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 12 ppm.
 - Use a 30-degree pulse angle.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Switch the probe to the ^{13}C frequency.
 - Set the spectral width to approximately 220 ppm.
 - Use a 45-degree pulse angle.
 - Set a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (typically 1024 or more) due to the low natural abundance of ^{13}C .

- Processing: Apply a Fourier transform to the acquired free induction decay (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal (0 ppm).

IR Spectroscopy Protocol (ATR)

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
- Sample Application: Place a small amount of solid **5-Chloro-2-nitropyridine** onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the IR spectrum over a range of 4000 to 400 cm^{-1} . Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.
- Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.


Mass Spectrometry Protocol (Electron Ionization)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS) for a solution.
- Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecule to lose an electron, forming a molecular ion (M^+).
- Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
- Detection: A detector records the abundance of each ion at a specific m/z value.

- Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of an organic compound like **5-Chloro-2-nitropyridine**.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the spectroscopic analysis of **5-Chloro-2-nitropyridine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 52092-47-4 | 5-chloro-2-nitropyridine - Capot Chemical [capotchem.com]
- 2. 5-氯-2-硝基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Chloro-2-nitropyridine | 52092-47-4 [chemicalbook.com]
- To cite this document: BenchChem. [Spectroscopic Data of 5-Chloro-2-nitropyridine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1630408#spectroscopic-data-for-5-chloro-2-nitropyridine-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com